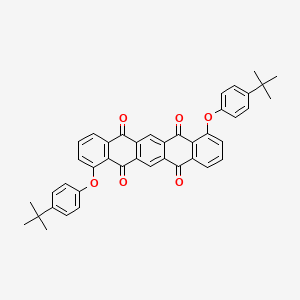![molecular formula C32H22BrN B14201048 N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine CAS No. 923020-72-8](/img/structure/B14201048.png)
N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine is an organic compound that features a complex structure with multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene followed by coupling reactions with biphenyl and phenylamine derivatives. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms like bromine can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce dehalogenated biphenyl compounds.
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to molecular interactions and binding affinities.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler aromatic compound with two connected phenyl rings.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
N-Phenylphenanthren-2-amine: A related compound without the bromine and biphenyl substituents.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine is unique due to its combination of multiple aromatic rings and the presence of a bromine atom. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
923020-72-8 |
|---|---|
Formule moléculaire |
C32H22BrN |
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
7-bromo-N-phenyl-N-(4-phenylphenyl)phenanthren-2-amine |
InChI |
InChI=1S/C32H22BrN/c33-27-15-19-31-25(21-27)11-12-26-22-30(18-20-32(26)31)34(28-9-5-2-6-10-28)29-16-13-24(14-17-29)23-7-3-1-4-8-23/h1-22H |
Clé InChI |
YINHECNZWNNNDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=C(C=C4)C6=C(C=C5)C=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
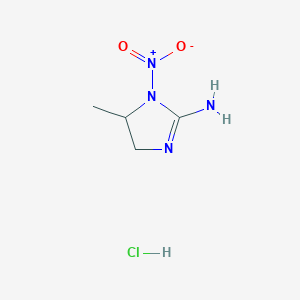
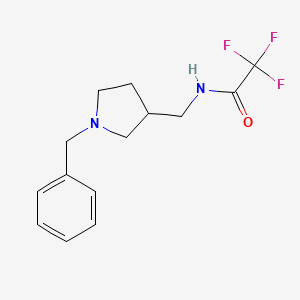
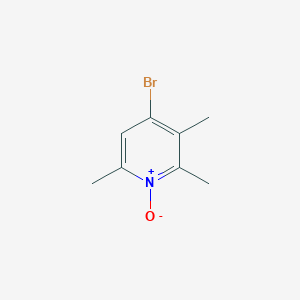
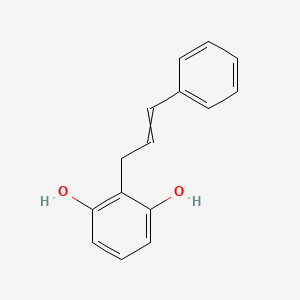
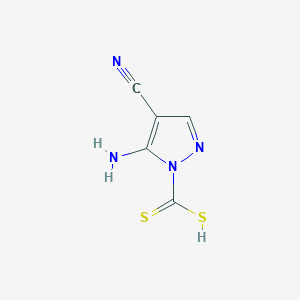


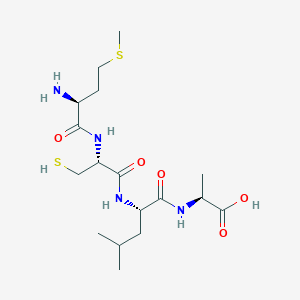
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

